7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the broader family of chromenone derivatives. Its systematic name indicates a complex heterocyclic structure, which is foundational to its chemical properties and potential applications. The exploration of this molecule begins with an understanding of its fundamental building blocks.
Chromenone, also known as benzopyranone, constitutes a class of organic compounds featuring a benzene (B151609) ring fused to a pyranone ring. This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. nih.govnih.gov Chromenone derivatives, both naturally occurring and synthetic, exhibit a wide array of biological activities. nih.govnih.gov
The chromenone scaffold is a key component in numerous pharmaceuticals and biologically active molecules. nih.gov The versatility of the chromenone ring system allows for the synthesis of a diverse library of compounds with varied pharmacological profiles. nih.govnih.gov Synthetic strategies to access these scaffolds are well-established, with reactions like the Perkin and Pechmann condensations being pivotal. nih.gov
The fusion of a cyclopentane (B165970) ring to the chromenone framework gives rise to the cyclopentachromenone scaffold. This structural modification adds a three-dimensional character to the otherwise planar chromenone system, which can significantly influence its interaction with biological macromolecules.
The chemical identity of this compound is defined by several key structural elements:
Dihydrocyclopenta[c]chromenone Core: This tricycle forms the backbone of the molecule. The "[c]" designation in the nomenclature specifies the fusion of the cyclopentane ring to the 'c' face of the chromene system. The "dihydro" prefix indicates the presence of two additional hydrogen atoms, resulting in a partially saturated cyclopentane ring.
Butoxy Group at Position 7: A butoxy functional group (CH₃CH₂CH₂CH₂O-) is attached to the seventh carbon of the chromenone core. This lipophilic chain can influence the molecule's solubility and its ability to cross biological membranes.
Ketone Group at Position 4: The "(4(1H)-one)" designation signifies the presence of a carbonyl (ketone) group at the fourth position of the chromenone ring system. This ketone is a key feature of the chromenone class.
These features are best visualized through its two-dimensional chemical structure, which clarifies the connectivity of atoms and the arrangement of the fused rings and substituent groups.
The dihydrocyclopenta[c]chromenone core is a subject of ongoing interest in synthetic and medicinal chemistry. The fusion of the cyclopentane ring introduces conformational rigidity and specific stereochemical properties that can be exploited in the design of targeted therapeutic agents.
Research into compounds containing this core structure is driven by the quest for novel molecules with unique biological activities. The combination of the chromenone scaffold with the cyclopentane ring offers opportunities for developing new chemical entities with potential applications in various fields of biomedical research. The butoxy substituent, in particular, is a feature seen in other biologically active molecules, where it can modulate potency and pharmacokinetic properties. guidetopharmacology.org
Structure
3D Structure
Properties
IUPAC Name |
7-butoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-3-9-18-11-7-8-13-12-5-4-6-14(12)16(17)19-15(13)10-11/h7-8,10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUXGJNDSRWBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Butoxy 2,3 Dihydrocyclopenta C Chromen 4 1h One and Structural Analogues
Retrosynthetic Analysis and Key Disconnection Strategies for the Cyclopentachromenone System
A retrosynthetic analysis of the target molecule, 7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, suggests several plausible disconnection points to simplify the structure into readily available starting materials. The primary disconnections would logically separate the fused tricyclic system into the chromenone core and the cyclopentanone (B42830) ring.
One key strategy involves the disconnection of the cyclopentanone ring, suggesting an intramolecular cyclization as a potential final step in the synthetic sequence. This could be achieved through a Friedel-Crafts-type acylation or a Nazarov cyclization of a suitable precursor. This approach would necessitate the prior synthesis of a chromone (B188151) derivative bearing a side chain amenable to such cyclization.
A second major disconnection strategy would focus on the formation of the pyranone ring of the chromenone system. This could involve an intramolecular cyclization of a substituted phenol, a common strategy in chromenone synthesis. In this scenario, the cyclopentane (B165970) ring would be introduced at an earlier stage of the synthesis.
Classical and Contemporary Approaches to Chromenone and Fused Chromenone Synthesis
The synthesis of the chromenone (benzopyrone) ring is a well-established field in organic chemistry, with a variety of classical and modern methods available.
Cyclodehydration is a cornerstone of classical chromenone synthesis. A common method involves the acid-catalyzed cyclization of 1-(2-hydroxyphenyl)-1,3-diones. This reaction, often promoted by strong acids such as sulfuric acid, leads to the formation of the chromenone ring through the removal of a water molecule. For the synthesis of fused systems like the target molecule, a suitably substituted o-hydroxyphenyl ketone precursor would be required.
Annulation reactions provide another powerful tool for constructing the chromenone scaffold. These reactions involve the formation of the new six-membered pyranone ring onto an existing benzene (B151609) ring. For instance, the reaction of phenols with β-ketoesters in the presence of an acid catalyst (Pechmann condensation) is a widely used method for the synthesis of coumarins, which are isomers of chromones. Modifications of this approach can be tailored for chromenone synthesis. Base-mediated annulation of ortho-hydroxychalcones with reagents like 2-bromoallyl sulfones has also been reported as a facile method for synthesizing 4H-chromene derivatives.
Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of heterocyclic systems, including chromenones. Palladium-catalyzed reactions have been particularly prominent in this area.
One such strategy involves the palladium-catalyzed carbonylative annulation of phenols and terminal alkynes. This method allows for the direct synthesis of chromenones from readily available starting materials. The reaction proceeds through a sequence of oxidative addition, carbon monoxide insertion, and reductive elimination steps, often with high efficiency and selectivity.
Palladium-catalyzed coupling reactions, such as the Suzuki and Heck reactions, can be employed to functionalize pre-existing chromenone scaffolds, allowing for the introduction of various substituents. Furthermore, palladium-catalyzed intramolecular cyclization reactions of appropriately substituted precursors offer a direct route to the chromenone ring. For instance, the cyclocarbonylation of o-iodophenols with terminal acetylenes under a carbon monoxide atmosphere is a highly efficient method for synthesizing a diverse range of chromone derivatives.
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromenones, aiming to reduce the environmental impact of chemical processes. This includes the use of visible light as a renewable energy source, the utilization of environmentally benign solvents like water, and the development of solvent-free reaction conditions.
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. In the context of chromenone synthesis, visible-light-promoted reactions have been developed for the construction of the chromone core and its derivatives. For example, the visible-light-induced synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters has been reported to proceed under catalyst- and additive-free conditions with excellent yields. Such methods often utilize low-cost and non-toxic photosensitizers and can sometimes be performed using direct sunlight, further enhancing their green credentials.
The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Several methodologies for the synthesis of chromone derivatives in aqueous media have been developed. These often involve the use of surfactants to create micelles, which can help to solubilize organic reactants and promote the desired transformations. One-pot, multi-component reactions in aqueous media have been successfully employed for the efficient synthesis of complex chromenoquinoline derivatives.
Solvent-free reaction conditions represent another important green chemistry approach. These reactions are typically carried out by heating a mixture of the neat reactants, often in the presence of a solid-supported catalyst. This approach minimizes waste generation and simplifies product purification. The synthesis of various chromenone derivatives has been achieved under solvent-free conditions, for example, through the reaction of salicylaldehyde (B1680747) with dicarbonyl compounds in the presence of a reusable catalyst.
Green Chemistry Principles in Chromenone Synthesis
Specific Synthetic Routes for this compound and Related Derivatives
The introduction of the 7-butoxy group is typically achieved in the final stages of the synthesis, starting from a key intermediate, 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. This precursor is commercially available, which significantly streamlines the synthesis of various 7-alkoxy derivatives.
The synthesis of this compound is most directly achieved through a Williamson ether synthesis. This well-established method involves the O-alkylation of the phenolic hydroxyl group of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
A typical synthetic protocol would involve the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide, in this case, a butyl halide.
Reaction Scheme:
Step 1: Deprotonation 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). This step generates the corresponding sodium or potassium phenoxide.
Step 2: Nucleophilic Substitution Butyl bromide (CH₃CH₂CH₂CH₂Br) or butyl iodide (CH₃CH₂CH₂CH₂I) is added to the reaction mixture. The phenoxide ion displaces the halide in an Sₙ2 reaction to form the desired 7-butoxy ether.
The reaction conditions are generally mild, and the product can be purified using standard techniques such as column chromatography.
Below is a data table summarizing typical reaction conditions for the Williamson ether synthesis of related phenolic compounds, which can be extrapolated for the synthesis of the target molecule.
| Phenolic Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 7-Hydroxycoumarin | Ethyl iodide | K₂CO₃ | Acetone | Reflux | 95 |
| 4-Hydroxy-2-quinolone | Propyl bromide | NaH | DMF | Room Temp | 88 |
| 1-Naphthol | Butyl iodide | Cs₂CO₃ | CH₃CN | 80 | 92 |
This table presents generalized data for analogous reactions to illustrate the typical conditions and yields for Williamson ether synthesis.
The construction of the core 2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold can be achieved through various catalyst-mediated reactions. Transition metal catalysts, particularly palladium and rhodium, have been instrumental in developing efficient methods for the formation of chromenone and related fused heterocyclic systems.
One notable approach involves a palladium-catalyzed tandem reaction of a 2-alkynylphenol with a 2-alkynylvinyl bromide, which leads to the formation of cyclopenta[c]chromenes. calpaclab.com This method involves the formation of multiple bonds in a single operation. While this specific example leads to a fully aromatic cyclopenta[c]chromene, modifications to the starting materials and reaction conditions could potentially be adapted to yield the desired dihydrocyclopenta[c]chromen-4(1H)-one core.
Key Features of Palladium-Catalyzed Annulation:
Catalyst: Pd(OAc)₂ is a common palladium source.
Ligand: Phosphine ligands such as PPh₃ or PCy₃ are often employed to stabilize the palladium catalyst and modulate its reactivity.
Base: A base like NaOMe or Cs₂CO₃ is typically required.
Solvent: Anhydrous solvents such as 1,4-dioxane (B91453) or toluene (B28343) are commonly used.
The general mechanism is believed to involve oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by insertion of the alkyne functionalities and subsequent reductive elimination to form the fused ring system.
| Catalyst System | Reactant 1 | Reactant 2 | Base | Solvent | Product Type |
| Pd(OAc)₂ / PCy₃ | 2-Alkynylphenol | 2-Alkynylvinyl bromide | NaOMe | 1,4-Dioxane | Cyclopenta[c]chromene |
| Pd(PPh₃)₄ | o-Iodophenol | Terminal Alkyne | CuI, Et₃N | DMF | Chromenone |
| Rh(I)/chiral diene | Arylboronic acid | α,β-Unsaturated ester | Base | Toluene | Chiral Chromanone |
This table provides examples of catalyst systems used in the synthesis of chromene and chromenone derivatives, highlighting the versatility of this approach.
Cascade reactions, also known as tandem or domino reactions, offer a highly efficient strategy for the synthesis of complex molecules like 2,3-dihydrocyclopenta[c]chromen-4(1H)-one from simple starting materials in a single pot. These reactions involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity.
A plausible, though not explicitly reported for this specific target, cascade approach could involve an intramolecular cyclization of a suitably functionalized precursor. For instance, a substrate containing a phenolic hydroxyl group and a tethered cyclopentanone moiety with appropriate activating groups could undergo an acid- or base-catalyzed cascade of reactions, including cyclization and dehydration, to form the desired tetracyclic system.
Halogen-mediated cascade cyclizations have been reported for the synthesis of structurally related indeno[1,2-c]chromene derivatives. nih.gov This type of reaction typically involves the treatment of an aryldiyne with an electrophilic halogen source, such as iodine or copper(II) bromide, which initiates a cascade of cyclizations to form the fused polycyclic aromatic system. nih.gov While this leads to a different heterocyclic core, the underlying principles of an electrophile-initiated cascade could be conceptually applied to the design of a synthesis for the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold.
| Cascade Initiator | Starting Material Type | Key Transformation(s) | Resulting Scaffold |
| Iodine (I₂) | Aryldiyne | Electrophilic cyclization, Aromatization | Iodinated Indeno[1,2-c]chromene |
| Copper(II) Bromide (CuBr₂) | Aryldiyne | Electrophilic cyclization, Aromatization | Brominated Indeno[1,2-c]chromene |
| Brønsted Acid | Enaminone with H-phosphine oxide | Intramolecular cyclization, Intermolecular addition | C2-phosphorylated 2,3-2H-chromones |
This table summarizes examples of cascade reactions used to form fused heterocyclic systems related to the target compound.
Advanced Spectroscopic and Analytical Characterization of 7 Butoxy 2,3 Dihydrocyclopenta C Chromen 4 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton and carbon skeletons of 7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be achieved.
Proton (¹H) and Carbon (¹³C) NMR Analysis
Proton (¹H) NMR spectroscopy provides critical information regarding the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) groups of the cyclopentanone (B42830) and butoxy moieties, and the terminal methyl group of the butoxy chain. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each proton, while the coupling patterns (multiplicity) reveal the number of neighboring protons.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data for this exact compound is not publicly available, this table represents expected values based on analogous structures.)
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-5 | 7.8 (d) | 128.0 |
| H-6 | 6.8 (dd) | 118.0 |
| H-8 | 6.9 (d) | 115.0 |
| H-1, H-2 | 2.5-2.9 (m) | 25.0, 30.0 |
| H-3 | 2.1-2.3 (m) | 35.0 |
| O-CH₂ (butoxy) | 4.0 (t) | 68.0 |
| -CH₂- (butoxy) | 1.8 (m) | 31.0 |
| -CH₂- (butoxy) | 1.5 (m) | 19.0 |
| -CH₃ (butoxy) | 0.9 (t) | 14.0 |
| C-4 (C=O) | - | 195.0 |
| C-4a | - | 120.0 |
| C-7 | - | 163.0 |
| C-9a | - | 155.0 |
| C-9b | - | 122.0 |
d = doublet, dd = doublet of doublets, t = triplet, m = multiplet
Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Assignment
To definitively establish the connectivity between protons and carbons, particularly across multiple bonds, two-dimensional NMR techniques are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is especially powerful. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial in confirming the placement of the butoxy group at the C-7 position by showing correlations between the protons of the butoxy methylene group and the aromatic carbons C-6, C-7, and C-8. It would also solidify the assignments of the fused cyclopentanone ring by correlating its protons with the carbons of the chromenone core.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated mass for the predicted formula (C₁₆H₁₈O₃), the molecular identity can be confirmed with a high degree of confidence.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 259.1334 | Value to be determined experimentally |
| [M+Na]⁺ | 281.1154 | Value to be determined experimentally |
Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of the butoxy side chain and cleavages within the cyclopentanone ring, further corroborating the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly sensitive to the presence of specific functional groups.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the chromenone ring, typically appearing in the range of 1650-1700 cm⁻¹. Other key absorptions would include C-O stretching vibrations from the ether linkage of the butoxy group and the aromatic ether, as well as C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C=O (ketone) | Stretch | 1680 - 1700 |
| C-O-C (aryl ether) | Stretch | 1230 - 1270 |
| C-O-C (alkyl ether) | Stretch | 1070 - 1150 |
| C=C (aromatic) | Stretch | 1500 - 1600 |
| C-H (sp²) | Stretch | 3000 - 3100 |
| C-H (sp³) | Stretch | 2850 - 3000 |
Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromenone core of this compound contains a conjugated π-system, which is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The position of the absorption maxima (λ_max) and the intensity of these bands are related to the extent of conjugation and the nature of the chromophore. The butoxy substituent, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent chromenone.
Table 4: Expected UV-Vis Absorption Maxima
| Electronic Transition | Expected λ_max (nm) |
| π → π | ~250 - 280 |
| n → π | ~320 - 350 |
The collective data from these advanced spectroscopic and analytical techniques provides an irrefutable and detailed structural characterization of this compound, which is indispensable for any further investigation into its chemical reactivity and potential applications.
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Comprehensive searches of scientific literature and chemical analysis databases did not yield specific methods for the chromatographic analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
No published HPLC methods specifically developed for the separation, isolation, or purity assessment of this compound were found.
Gas Chromatography (GC)
There is no available literature detailing the analysis of this compound using Gas Chromatography.
Thin-Layer Chromatography (TLC)
Specific TLC protocols for the analysis of this compound have not been reported in the scientific literature.
Chiral Chromatography for Stereoisomer Resolution
No studies concerning the chiral separation of stereoisomers of this compound were identified.
X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination
There is no crystallographic data available in the Cambridge Structural Database (CSD) or other crystallographic databases for this compound. Consequently, its absolute stereochemistry and solid-state structure have not been determined by this method.
Computational and Theoretical Investigations of 7 Butoxy 2,3 Dihydrocyclopenta C Chromen 4 1h One
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking simulations have been a key tool in elucidating how 7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one interacts with its primary biological target, MAO-B. These simulations predict the preferred orientation of the compound when it binds to the active site of the enzyme, helping to explain its inhibitory activity.
Research has shown that the cyclopenta[c]chromenone scaffold of the molecule anchors it within the active site of human MAO-B. The butoxy group at the 7-position is crucial for this interaction, as it extends into a specific hydrophobic pocket within the enzyme's binding cavity. This interaction is a significant contributor to the compound's high affinity and selectivity for MAO-B over its isoform, MAO-A.
Docking studies reveal that the carbonyl group on the central chromenone ring forms a key hydrogen bond with a tyrosine residue (Tyr326) in the MAO-B active site. Furthermore, the fused ring system engages in pi-pi stacking interactions with other aromatic residues, such as Tyr398 and Tyr435, which further stabilizes the ligand-receptor complex. These specific interactions are critical for the compound's potent inhibitory effect.
Table 1: Predicted Interactions from Molecular Docking of this compound with MAO-B
| Interacting Residue in MAO-B | Type of Interaction | Part of Compound Involved |
| Tyr326 | Hydrogen Bond | Carbonyl group |
| Tyr398 | Pi-Pi Stacking | Chromenone ring system |
| Tyr435 | Pi-Pi Stacking | Chromenone ring system |
| Hydrophobic Pocket | Hydrophobic Interaction | 7-butoxy group |
Molecular Dynamics Simulations for Conformational Analysis and Binding Pathway Elucidation
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been employed. These simulations provide insights into the dynamic behavior of the this compound-MAO-B complex over time, offering a more realistic representation of the biological system.
MD simulations confirm the stability of the binding pose predicted by docking studies. The key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, indicating a stable and long-lasting interaction. These simulations also reveal the flexibility of the butoxy chain, showing how it can adapt its conformation to optimize its fit within the hydrophobic pocket of the enzyme. This adaptability is thought to contribute to the compound's high affinity.
Furthermore, MD simulations can be used to explore the binding and unbinding pathways of the ligand. By understanding how the compound enters and exits the active site, researchers can gain valuable information for designing new inhibitors with improved kinetic properties.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, often using methods like Density Functional Theory (DFT), have been used to investigate the intrinsic properties of this compound. These calculations provide a detailed understanding of the molecule's electronic structure, which is fundamental to its reactivity and interactions.
These studies help in determining the distribution of electron density across the molecule, identifying the most likely sites for electrophilic and nucleophilic attack. This information is crucial for understanding its metabolic fate and for predicting potential chemical modifications that could enhance its activity. For example, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions within the enzyme's active site.
In Silico Design Strategies for Rational Scaffold Modification and Derivative Generation
The structural and mechanistic insights gained from computational studies have paved the way for the rational design of new derivatives based on the this compound scaffold. By understanding the key structure-activity relationships (SAR), researchers can make targeted modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties.
For instance, in silico design strategies might explore the effect of altering the length and branching of the alkoxy chain at the 7-position. Computational models can predict how these changes would affect the binding affinity for MAO-B, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. Similarly, modifications to the cyclopenta ring or the chromenone core can be evaluated virtually to explore their impact on the compound's interaction with the target enzyme.
Cheminformatics Approaches for Biological Target Prediction and Network Analysis
Cheminformatics tools and databases are utilized to predict potential biological targets for this compound beyond MAO-B and to understand its broader biological context. By comparing its structure to libraries of known active compounds, these methods can generate hypotheses about other proteins or pathways it might modulate.
This type of analysis can help to identify potential off-target effects or uncover new therapeutic applications for the compound. For example, if cheminformatics approaches predict that the scaffold might interact with other enzymes or receptors involved in neurological pathways, it could suggest new avenues of research. Furthermore, by mapping the known target (MAO-B) onto protein-protein interaction networks and signaling pathways, researchers can better understand the downstream consequences of inhibiting this enzyme and the potential system-wide effects of the compound.
Mechanistic Studies of 7 Butoxy 2,3 Dihydrocyclopenta C Chromen 4 1h One and Its Derivatives at the Molecular and Cellular Level
Enzyme Inhibition and Modulation Investigations
The chromenone core structure has been identified as a versatile scaffold for the development of potent enzyme inhibitors. Derivatives have been synthesized and evaluated against several enzymatic targets, revealing diverse interaction profiles and mechanisms of action.
Derivatives of the chromenone family have been identified as promising inhibitors of cholinesterases, enzymes critical in the regulation of cholinergic neurotransmission. nih.gov Hyperactivation of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is linked to the decreased acetylcholine (B1216132) levels observed in neurodegenerative conditions such as Alzheimer's disease. eurekalert.orgnih.gov Consequently, the inhibition of these enzymes is a key therapeutic strategy. eurekalert.org
Studies on various series of chromenone-based derivatives have demonstrated significant inhibitory activity. For instance, certain 6H-benzo[c]chromen-6-one derivatives have shown potent dual inhibition of both AChE and BChE. eurekalert.orgnih.gov One dual inhibitor from this class, compound 3h , exhibited an inhibitory concentration (IC50) of 0.15 µM for AChE and 0.09 µM for BChE. nih.gov Another derivative, 2l , was found to be a highly potent inhibitor of AChE with an IC50 value of 0.08 µM, while compound 3q was a potent inhibitor of BChE with an IC50 of 0.04 µM. nih.gov
Kinetic analyses of amino-7,8-dihydro-4H-chromenone derivatives have revealed a competitive mode of inhibition for BChE. nih.gov For example, compound 4k from this series was identified as a competitive inhibitor with a Ki value of 0.55 µM. nih.gov Molecular docking studies suggest that these inhibitors can orient themselves favorably within the active sites of both AChE and BChE, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). nih.govnih.gov The chromenone ring often orients towards the PAS, while other parts of the molecule occupy the CAS. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration (IC50) in µM | Inhibition Type | Ki Value in µM |
|---|---|---|---|---|
| Compound 2l | Acetylcholinesterase (AChE) | 0.08 ± 0.03 | N/A | N/A |
| Compound 3q | Butyrylcholinesterase (BChE) | 0.04 ± 0.01 | N/A | N/A |
| Compound 3h (Dual Inhibitor) | Acetylcholinesterase (AChE) | 0.15 ± 0.01 | N/A | N/A |
| Compound 3h (Dual Inhibitor) | Butyrylcholinesterase (BChE) | 0.09 ± 0.01 | N/A | N/A |
| Compound 4k | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 | Competitive | 0.55 |
The therapeutic potential of chromenone derivatives extends beyond cholinesterase inhibition to other significant enzyme targets, particularly those involved in viral replication.
HIV-1 Integrase (IN) and Reverse Transcriptase Ribonuclease H (RT RNase H): Chromenone derivatives have been investigated as inhibitors of key enzymes in the life cycle of the Human Immunodeficiency Virus type 1 (HIV-1). Some have been identified as dual inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H) and integrase (IN) activity. The RNase H function is essential for the degradation of the viral RNA template during reverse transcription. researchgate.net A series of 4-hydroxy-2H,5H-pyrano(3,2-c)chromene-2,5-dione derivatives were synthesized and found to inhibit both of these viral enzymes. Other studies on chromone (B188151) and chromanone derivatives showed moderate inhibition of the strand transfer reaction catalyzed by HIV-1 IN. nih.govnih.gov This suggests that the chromenone scaffold can be a versatile base for developing multi-target anti-HIV agents. nih.gov
Tyrosyl-tRNA synthetase: Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in protein synthesis, responsible for attaching tyrosine to its corresponding tRNA. nih.govwikipedia.org As such, it represents a potential target for the development of new antibacterial agents. nih.gov While various classes of compounds have been explored as TyrRS inhibitors, specific research on chromenone derivatives targeting this enzyme is not extensively documented in the available literature.
Receptor Binding and Ligand-Receptor Interaction Profiles
In addition to enzyme modulation, derivatives of the chromenone scaffold have been evaluated for their ability to bind to and modulate various G protein-coupled receptors (GPCRs), which are crucial targets in neurotransmission and sensory perception.
Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic and neurological drug development. nih.govmdpi.com A series of chromen-2-one derivatives have been discovered to possess selective affinity for the dopamine D4 receptor, with several compounds also tested for binding to human D2L and D3 receptor subtypes. nih.gov Certain derivatives demonstrated high affinity, with Ki values under 20 nM, and exhibited over 100-fold selectivity for the D4 receptor over the D2L receptor. nih.gov Functional assays confirmed that these compounds act as antagonists at the D4.2 receptor. nih.gov While this research highlights the potential of the chromenone scaffold to interact with dopamine receptors, specific affinity and functional data for 7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one at D2 and D3 receptors are not specified in the reviewed literature.
| Compound Class | Receptor Subtype | Affinity (Ki) | Functional Activity |
|---|---|---|---|
| Chromen-2-one Derivatives | Dopamine D4.2 | <20 nM | Antagonist |
| Chromen-2-one Derivatives | Dopamine D2L | >100-fold lower than D4 | N/A |
| Chromen-2-one Derivatives | Dopamine D3 | Data not specified | N/A |
Serotonin (B10506) receptors, including the 5-HT1A and 5-HT2A subtypes, are implicated in the pathophysiology of depression and anxiety, making them important targets for drug discovery. nih.govnih.gov A series of coumarin (B35378) derivatives, which are structurally related to chromenones, have been synthesized and evaluated for their affinity towards these receptors. nih.govnih.gov
Radioligand binding assays showed that several of these derivatives have high affinity for both 5-HT1A and 5-HT2A receptors. For example, compound 11 (8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) displayed a Ki value of 96 nM for the 5-HT1A receptor and was identified as a significant 5-HT1A antagonist in functional assays. nih.govnih.gov Another derivative, compound 12 , showed a high affinity for the 5-HT2A receptor with a Ki of 67 nM. nih.gov These studies demonstrate that the chromenone/coumarin scaffold, when appropriately substituted, can yield potent ligands for serotonin receptors.
| Compound | Receptor Subtype | Affinity (Ki) in nM | Functional Activity |
|---|---|---|---|
| Compound 11 | 5-HT1A | 96 | Antagonist |
| Compound 12 | 5-HT2A | 67 | N/A |
| Compound 13 | 5-HT2A | 18 | N/A |
| Compound 2 | 5-HT2A | 83 | N/A |
Rod opsin, a G protein-coupled receptor crucial for vision, can misfold when mutated, leading to retinal degeneration. nih.gov Chromenone-containing small molecules have been identified as novel pharmacological chaperones that can stabilize rod opsin. nih.gov
Through virtual screening and subsequent in vitro evaluation, five chromenone-containing compounds (CR1–CR5) were found to bind to the orthosteric site of unliganded bovine rod opsin. nih.gov The binding of these compounds was confirmed using a tryptophan fluorescence quenching assay, which measures changes in the fluorescence of Trp265 located within the chromophore-binding pocket. nih.gov
The binding of these chromenone derivatives leads to a conformational modulation of the opsin protein. This was demonstrated by measuring changes in the protein's melting temperature (Tm). Incubation with the chromenone compounds resulted in an increase in the Tm of rod opsin, confirming that the binding of these ligands is coupled to its folding and stabilization. For instance, compound CR5 at a concentration of 0.1 µM increased the Tm to 57.3 °C, compared to a baseline of 54.8 °C. nih.gov This stabilization suggests that such compounds could have therapeutic potential for diseases like retinitis pigmentosa. nih.gov
| Compound | Binding Free Energy (kcal/mol) | Effect on Opsin Melting Temperature (Tm) |
|---|---|---|
| CR1 | -11.3 | Increase |
| CR2 | -10.5 | Increase |
| CR3 | -10.0 | Increase |
| CR4 | -10.3 | Increase |
| CR5 | -10.3 | Increase to 57.3 ± 0.6°C (at 0.1 µM) |
Cellular Pathway Modulation in in vitro Models
The molecular and cellular mechanisms underlying the biological activities of this compound and its related derivatives have been a subject of investigation in various in vitro models. These studies focus on how these compounds interact with and modulate cellular pathways, particularly those involved in cell death, proliferation, oxidative stress, and inflammation. The core structure, a chromenone scaffold, is recognized for a wide range of biological activities, and derivatives are often synthesized and tested to explore these effects further. nih.govresearchgate.net Research indicates that the chemical features and attached functional groups on the chromenone core are key determinants of their anticancer and other cellular effects. nih.gov
Studies on Apoptosis Induction and Cell Proliferation Inhibition Mechanisms
Derivatives of the chromenone family have demonstrated significant potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. nih.gov The mechanisms are often multifaceted, involving cell cycle arrest, induction of programmed cell death pathways, and interaction with key cellular components like DNA and specific enzymes. nih.govacs.org
Research has shown that certain chromone derivatives exert potent cytotoxic effects against cancer cell lines such as breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells, with notable selectivity over normal cells. nih.gov The anti-proliferative activity is often linked to the ability of these compounds to halt the cell cycle at specific phases, such as the G2 or S-phase, preventing cancer cells from dividing and multiplying. nih.gov Following cell cycle arrest, these compounds can trigger apoptosis, which is characterized by morphological changes like chromatin condensation and nuclear fragmentation. nih.gov
Further mechanistic insights reveal that some chromene derivatives can induce apoptosis through the activation of key executioner enzymes like caspase-3. nih.gov For instance, studies on 2-aryl-3-nitro-2H-chromenes confirmed apoptosis as the mechanism of cell death through morphological analysis and observed caspase-3 activation. nih.gov Other chromone-based compounds have been identified as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell proliferation. acs.orgacs.org The anti-proliferative effects of these inhibitors were found to correlate with their SIRT2 inhibition potency and were associated with an increase in the acetylation level of α-tubulin, indicating that SIRT2 is a likely cellular target. acs.orgacs.org
The table below summarizes the observed mechanisms of apoptosis induction and cell proliferation inhibition by various chromenone derivatives in in vitro studies.
| Mechanism | Observed Effect | Affected Cell Lines |
| Cell Cycle Arrest | Induction of G2 or S-phase arrest | MCF-7, K-562, HeLa |
| Apoptosis Induction | Chromatin condensation, nuclear fragmentation | MCF-7, K-562, HeLa |
| Caspase-3 activation | MCF-7, T-47D, MDA-MB-231 | |
| Enzyme Inhibition | Inhibition of Sirtuin 2 (SIRT2) | MCF-7, A549 (lung carcinoma) |
| Cytoskeletal Effects | Increased acetylation of α-tubulin | MCF-7, A549 |
Investigation of Antioxidant and Anti-inflammatory Cellular Responses
The chromenone scaffold is also associated with significant antioxidant and anti-inflammatory properties. These activities are crucial for protecting cells from damage caused by oxidative stress and for modulating inflammatory responses, which are implicated in various chronic diseases.
The antioxidant capacity of chromenone derivatives has been attributed to their ability to act as scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The specific chemical structure, such as the presence and position of hydroxyl groups on the chromenone ring, plays a critical role in this scavenging activity. nih.gov Studies have systematically evaluated different chromenone structures, demonstrating their potential to mitigate oxidative stress. researchgate.netunideb.hu
In the context of anti-inflammatory responses, chromones have been shown to modulate key cellular pathways involved in inflammation. In vitro studies using macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) have shown that certain natural chromones can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This inhibition occurs at concentrations that are not cytotoxic to the cells. nih.gov The underlying mechanism for these effects has been linked to the reduction of the transcriptional activity of nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression. nih.gov Other studies have pointed to the dual inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) as a mechanism for the anti-inflammatory effects of chromone-sulfonamide derivatives. researchgate.net Additionally, some 2-phenyl-4H-chromen-4-one derivatives have been found to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov
The table below provides a summary of the investigated antioxidant and anti-inflammatory cellular responses attributed to chromenone derivatives.
| Cellular Response | Mechanism/Effect | Model System |
| Antioxidant | Scavenging of Reactive Oxygen Species (ROS) | Chemical assays |
| Scavenging of Reactive Nitrogen Species (RNS) | Chemical assays | |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) production | LPS/IFN-γ stimulated macrophages |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | LPS/IFN-γ stimulated macrophages | |
| Reduction of NF-κB transcriptional activity | Stimulated macrophages | |
| Inhibition of Cyclooxygenase (COX) and iNOS enzymes | In vitro enzyme assays | |
| Inhibition of TLR4/MAPK signaling pathway | LPS-stimulated models |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Butoxy 2,3 Dihydrocyclopenta C Chromen 4 1h One Analogues
Systematic Elucidation of Substituent Effects on the Butoxy Side Chain and Cyclopentachromenone Core
The biological activity of chromenone derivatives is significantly influenced by the nature and position of substituents on the core structure and its side chains.
Butoxy Side Chain Modifications:
Chain Length and Branching: The length and branching of the alkoxy chain can influence lipophilicity and, consequently, cell membrane permeability and interaction with hydrophobic pockets of target proteins. In a series of 3-iodochromone derivatives, variations in the length of an N-alkyl side chain were shown to affect fungicidal activity. frontiersin.org
Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, amino) or heteroatoms into the butoxy chain can alter solubility and create new hydrogen bonding opportunities with biological targets.
Cyclic Analogues: Replacing the linear butoxy group with cyclic ethers (e.g., tetrahydrofuranylmethoxy) or cycloalkylmethoxy groups can introduce conformational rigidity, which may lead to more specific receptor interactions. For instance, in a study of bis-chromone derivatives, a 5-cyclohexylmethoxy group was found to enhance anti-proliferative activity. nih.gov
Cyclopentachromenone Core Modifications:
Substitution on the Benzene (B151609) Ring: The introduction of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) on the aromatic ring can influence the molecule's reactivity and interaction with target enzymes. Studies on bis-chromenone derivatives indicated that electron-donating groups or hydrogen-bonding groups on the chromenone ring increased anticancer activity. nih.gov
Modifications of the Cyclopenta Ring: Altering the size of the fused cycloalkane ring (e.g., to a cyclohexyl or cyclobutyl ring) would change the geometry of the molecule, potentially impacting how it fits into a binding site.
Saturation of the Chromenone Core: Saturation of one of the chromenone rings to a chromanone in bis-chromone derivatives was found to decrease anti-cancer activity, suggesting the importance of the planar, aromatic nature of the chromenone system for this specific biological effect. nih.gov
The following table summarizes potential modifications and their predicted impact on activity based on general SAR principles for chromenones:
| Modification Site | Substituent/Modification | Predicted Effect on Activity | Rationale |
| 7-Butoxy Side Chain | Increase/decrease chain length | Modulate lipophilicity and binding | Optimize hydrophobic interactions |
| Introduction of polar groups | Increase hydrophilicity, potential for new H-bonds | Improve solubility and target interactions | |
| Introduction of cyclic moieties | Increase rigidity, may improve selectivity | Conformational constraint for specific binding | |
| Cyclopentachromenone Core | Electron-donating groups on benzene ring | May increase activity | Enhance electron density of the aromatic system |
| Electron-withdrawing groups on benzene ring | May increase or decrease activity | Alter electronic interactions with the target | |
| Change in cycloalkane ring size | Alter molecular geometry | Optimize fit within the binding pocket |
Stereochemical Influences on Molecular Recognition and Biological Interactions
Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are often chiral macromolecules like proteins and nucleic acids. nih.govnih.govresearchgate.net For 7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, the fusion of the cyclopentane (B165970) ring to the chromenone core can create stereocenters, leading to the possibility of different stereoisomers.
While specific studies on the stereoisomers of this compound are not available, the general principles of stereochemistry in drug action are well-established. Different enantiomers or diastereomers of a molecule can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.govnih.govresearchgate.net This is because the three-dimensional arrangement of atoms in a stereoisomer determines its ability to bind to a specific receptor or enzyme active site.
For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is crucial for biological activity. nih.govnih.govresearchgate.net Molecular modeling in that study revealed that while stereochemistry affected target binding for some subclasses, it led to significant differences in antimalarial activity for all subclasses, pointing towards a stereoselective uptake mechanism. nih.govnih.gov
Therefore, it is highly probable that the different stereoisomers of this compound, if they exist, would display distinct biological profiles. The synthesis and biological evaluation of individual stereoisomers would be essential to fully characterize the SAR of this compound class.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
For chromenone derivatives, various QSAR studies have been conducted. These studies typically involve the calculation of a wide range of molecular descriptors, including:
Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological Descriptors: which describe the connectivity of atoms in the molecule.
In a 2D-QSAR study of 3-iodochromone derivatives with fungicidal activity, descriptors such as DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole were found to be major influencers of the activity. frontiersin.org The best model had a correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911, indicating good predictive power. frontiersin.org
Another study on chromenone derivatives as MAO-B inhibitors utilized a 3D-QSAR approach, which considers the three-dimensional properties of the molecules. researchgate.net This study generated a statistically significant model with a good predictive ability, highlighting the importance of hydrophobic and electron-withdrawing fields for inhibitory activity. researchgate.net
A hypothetical QSAR study on analogues of this compound would involve synthesizing a series of derivatives with systematic variations in the butoxy chain and the cyclopentachromenone core, measuring their biological activity, and then using computational methods to build a predictive model.
The following table illustrates the types of descriptors that would be relevant in a QSAR study of these analogues:
| Descriptor Class | Example Descriptors | Relevance to SAR |
| Electronic | Dipole Moment, HOMO/LUMO energies | Interaction with polar residues in the binding site |
| Steric | Molecular Weight, Molar Refractivity | Fit within the binding pocket, steric hindrance |
| Hydrophobic | LogP, Hydrophobic surface area | Membrane permeability, hydrophobic interactions |
| Topological | Wiener Index, Kier & Hall Indices | Overall molecular shape and branching |
Correlation of Computational Predictions with Empirical Biological Data to Refine SAR Models
The ultimate validation of any SAR or QSAR model lies in its ability to accurately predict the biological activity of novel compounds. Therefore, a crucial step in the drug discovery process is the correlation of computational predictions with empirical biological data. This iterative process allows for the refinement of the computational models and a deeper understanding of the SAR.
This process typically involves:
Initial SAR/QSAR Model Development: Based on an initial set of synthesized and tested compounds.
Virtual Screening/Design of New Analogues: Using the model to predict the activity of a virtual library of related compounds or to design new molecules with potentially improved activity.
Synthesis and Biological Evaluation: Synthesizing the most promising candidates identified in the virtual screening and testing their biological activity.
Model Refinement: Incorporating the new experimental data into the original dataset to refine and improve the predictive power of the SAR/QSAR model.
While specific examples of this iterative process for this compound are not available, the principle is widely applied in medicinal chemistry. For instance, in the development of chromenone-based pharmacological chaperones, virtual screening was used to identify initial hits, which were then evaluated in vitro and in vivo. nih.gov The data from these experiments could then be used to inform the design of next-generation compounds with improved properties. nih.gov
The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery of new therapeutic agents. By combining predictive models with real-world biological data, researchers can more efficiently navigate the chemical space and identify compounds with the desired biological profile.
Synthesis and Biological Investigation of Novel 7 Butoxy 2,3 Dihydrocyclopenta C Chromen 4 1h One Derivatives and Hybrid Compounds
Design Principles for New Derivatives Based on Scaffold Modification
The design of new derivatives based on the 7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold is guided by established medicinal chemistry strategies aimed at optimizing pharmacological properties. A primary approach is scaffold hopping, which seeks to identify isosteric replacements for the core structure to discover equipotent compounds with novel backbones and potentially improved ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net For the cyclopentachromenone core, modifications are strategically planned to probe the structure-activity relationships (SAR).
Key design principles include:
Modification of the Butoxy Group: The 7-butoxy chain can be varied in length (e.g., ethoxy, hexoxy) or branching (e.g., isobutoxy, tert-butoxy) to modulate lipophilicity, which influences membrane permeability and solubility. Introducing cyclic alkyl groups (e.g., cyclopentylmethoxy) can also explore different binding pocket conformations. nih.gov
Substitution on the Aromatic Ring: The benzene (B151609) portion of the chromenone core can be substituted with various electron-donating or electron-withdrawing groups to alter the electronic properties of the molecule and introduce new interaction points, such as hydrogen bond donors or acceptors.
Modification of the Cyclopentane (B165970) Ring: The fused cyclopentane ring can be functionalized with substituents to explore steric and conformational effects on target binding.
Hybridization: The core scaffold can be linked to other known pharmacophores to create hybrid molecules with the potential for dual or synergistic biological activities. mdpi.com This approach aims to combine the therapeutic effects of two different classes of compounds into a single molecule.
Synthesis of Variously Substituted Alkoxy and Alkyl Analogues
The synthesis of the core 2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold and its alkoxy analogues can be achieved through several modern synthetic methodologies. One efficient approach is a microwave-assisted condensation reaction. vulcanchem.com For instance, the synthesis of the closely related 7-ethoxy analogue is accomplished by reacting 5-ethoxy-2-hydroxybenzaldehyde (B1308184) with 2-cyclopenten-1-one. vulcanchem.com This protocol is directly adaptable for the synthesis of the title compound by substituting the appropriate 5-butoxy-2-hydroxybenzaldehyde.
The reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular Michael addition and subsequent cyclization. vulcanchem.com Microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times and often improved yields and selectivity. vulcanchem.com
Table 1: Representative Microwave-Assisted Synthesis Conditions for 7-alkoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Analogues
| Parameter | Value |
|---|---|
| Reactant A | 5-alkoxy-2-hydroxybenzaldehyde (1.0 eq) |
| Reactant B | 2-cyclopenten-1-one (2.0 eq) |
| Catalyst | Ammonium acetate (B1210297) (20 mol%) |
| Solvent | Ethanol |
| Irradiation Power | 300 W |
| Temperature | 80°C |
| Reaction Time | 5–10 minutes |
| Typical Yield | 62–68% |
Data adapted from a protocol for a 7-ethoxy analogue. vulcanchem.com
Another powerful method for constructing the cyclopentachromene core involves a copper-catalyzed oxidative radical [2+2+1] annulation reaction of phenol-linked 1,7-enynes with an α-active methylene (B1212753) nitrile. researchgate.net This approach provides access to a wide range of functionalized cyclopentachromene derivatives with high efficiency and good group tolerance. researchgate.net
Incorporation of Distinct Heterocyclic Moieties (e.g., Piperidine, Isoxazole) into the Scaffold
To expand chemical diversity and explore new biological activities, distinct heterocyclic moieties can be incorporated into the cyclopentachromenone scaffold. This can be achieved by either fusing a heterocycle to the core structure or attaching it as a substituent.
Isoxazole and Pyrazole Derivatives: The synthesis of chromene-fused pyrazoles and isoxazoles serves as a blueprint for creating novel derivatives. For example, chromeno[4,3-c]pyrazol-3-one derivatives have been synthesized, demonstrating that the chromone (B188151) system is a viable starting point for building fused heterocyclic systems. researchgate.net Similarly, multicomponent reactions have been employed to produce chromeno[2,3-c]pyrazoles in an eco-friendly manner using magnetized distilled water as a solvent. scielo.org.za The synthesis of isoxazoles often involves the cyclization of chalcone (B49325) precursors with hydroxylamine, a strategy that could be adapted to cyclopentachromenone intermediates bearing a suitable α,β-unsaturated ketone functionality. researchgate.netnih.gov Isoxazoles are valuable pharmacophores found in numerous approved drugs and are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects. nih.govfrontiersin.orgmdpi.com
Piperidine Derivatives: Piperidine is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals. nih.gov It can be incorporated into the cyclopentachromenone scaffold as a substituent, typically by linking it to the aromatic ring or the cyclopentane moiety via an appropriate spacer. The synthesis of such derivatives would involve standard coupling reactions or nucleophilic substitution, depending on the desired attachment point.
Development of Cyclopentachromenone-Based Hybrid Architectures
The development of hybrid architectures is a modern strategy in drug design that involves covalently linking two or more distinct pharmacophoric units to create a single molecule with a multi-target profile or enhanced activity. mdpi.com The chromen-4-one nucleus is a well-established starting point for the synthesis of such hybrids. mdpi.comnih.gov
One approach involves the Knoevenagel condensation of a chromone-3-carboxaldehyde (B97568) with a second pharmacophore containing an active methylene group, such as a furan-2(3H)-one derivative. mdpi.comresearchgate.net This creates a hybrid structure linked by a methylidene bridge. By applying this logic, this compound could be functionalized with an aldehyde group, which would then serve as a handle for coupling with other biologically active molecules to generate novel hybrid compounds.
Assessment of Novel Derivatives in in vitro Biological Systems
Following the synthesis of new derivatives, their biological activity is evaluated using a variety of in vitro assays. These screening methods provide crucial information on the compound's potency, selectivity, and mechanism of action.
Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor. nih.govnih.gov They typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the target receptor. The novel derivative is then tested for its ability to compete with and displace the labeled ligand. The concentration at which the derivative displaces 50% of the bound labeled ligand (IC₅₀) is determined, which allows for the calculation of the binding affinity (Ki). Common formats for these high-throughput screening (HTS) assays include filtration binding and Scintillation Proximity Assays (SPA). nih.govnih.gov
Enzyme Activity Screens: If the intended target is an enzyme, activity screens are employed to measure the compound's ability to inhibit or activate the enzyme. For example, derivatives of the related cyclopenta[c]chromene scaffold have been investigated as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer. researchgate.net Such assays measure the rate of substrate conversion to product in the presence and absence of the test compound, allowing for the determination of an IC₅₀ value.
Table 2: Hypothetical In Vitro Biological Assessment Data for Novel Derivatives
| Compound | Target | Assay Type | Result (IC₅₀, µM) |
|---|---|---|---|
| Derivative A (7-propoxy analogue) | Enzyme X | Enzyme Inhibition | 15.2 |
| Derivative B (fused isoxazole) | Receptor Y | Receptor Binding | 5.8 |
| Derivative C (piperidine hybrid) | Enzyme Z | Enzyme Inhibition | 9.7 |
This table presents illustrative data to demonstrate the type of information generated from in vitro biological assessments.
These initial in vitro studies are critical for establishing structure-activity relationships and identifying the most promising compounds for further preclinical development. mdpi.com
Emerging Research Perspectives and Future Directions for 7 Butoxy 2,3 Dihydrocyclopenta C Chromen 4 1h One Research
Development of Advanced Synthetic Methodologies for Architecturally Complex Analogues
The quest to modulate the biological activity and fine-tune the pharmacokinetic properties of 7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has spurred the development of novel synthetic strategies aimed at producing architecturally complex analogues. Initial efforts have largely concentrated on modifications at the 7-position of the chromenone core, leading to the generation of a library of derivatives with varying potencies and selectivities. nih.gov
Future synthetic endeavors are anticipated to move beyond simple substitutions and explore more intricate molecular architectures. This includes the stereoselective synthesis of analogues with chiral centers on the cyclopentane (B165970) ring, the introduction of fused ring systems to create more rigid and conformationally constrained molecules, and the development of novel methods for the construction of the core tricyclic scaffold itself. Techniques such as cascade reactions, multicomponent reactions, and the use of advanced catalytic systems will be instrumental in achieving these goals, enabling the efficient assembly of complex molecular frameworks from simple precursors. nih.govmdpi.com The development of such methodologies will not only provide access to a wider range of analogues for biological screening but also contribute to the broader field of synthetic organic chemistry.
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and the design of novel this compound analogues is no exception. mdpi.comfrontiersin.org De novo drug design, which involves the generation of novel molecular structures with desired properties, is an area where AI and ML can have a profound impact. nih.govnih.gov
Exploration of Unconventional Biological Targets and Molecular Pathways
While the primary biological target of this compound has been identified as PTPRD, the exploration of its effects on other, unconventional biological targets and molecular pathways represents a significant area for future research. The selectivity profile of this compound and its analogues against other members of the protein tyrosine phosphatase family has been a subject of investigation, but a comprehensive understanding of its off-target effects is still lacking. nih.gov
Future studies may employ chemoproteomics approaches to identify novel protein binding partners of this compound and its derivatives within the cellular environment. This could reveal unexpected mechanisms of action and potentially new therapeutic applications. Furthermore, investigating the impact of these compounds on downstream signaling pathways regulated by PTPRD and other potential targets will provide a more complete picture of their cellular effects. A recent study on a related chromeno[4,3-c]pyrazol-4-one derivative identified activating transcription factor 3 (ATF3) as a target, suggesting that related scaffolds may have diverse biological activities. nih.gov
Applications of this compound and its Derivatives as Chemical Probes for Biological System Investigations
The specific and potent inhibition of PTPRD by this compound makes it and its derivatives valuable candidates for development as chemical probes. Chemical probes are small molecules used to study the function of proteins and other biomolecules in living systems. By functionalizing the cyclopentachromenone scaffold with reporter tags, such as fluorescent dyes or affinity labels, researchers can create tools to visualize the subcellular localization of PTPRD, track its dynamics, and identify its interaction partners.
For instance, a fluorescently labeled analogue could be used in high-resolution microscopy studies to investigate the role of PTPRD in specific cellular compartments or processes. Biotinylated or photo-crosslinkable derivatives could be employed in pull-down assays to isolate and identify proteins that associate with PTPRD in a cellular context. The development of such chemical probes will be instrumental in dissecting the complex biology of PTPRD and its role in various physiological and pathological conditions.
Expanding the Chemical Space of Cyclopentachromenone Derivatives for Diverse Research Applications
Expanding the chemical space of cyclopentachromenone derivatives beyond PTPRD inhibition is a key future direction that holds the potential to unlock new biological activities and research applications. nih.govrsc.orgresearchgate.net This can be achieved through a variety of strategies, including scaffold hopping, where the core cyclopentachromenone structure is replaced with a different, isosteric scaffold to explore new intellectual property and biological target space.
Q & A
Basic Research Question: What are the standard synthesis protocols for 7-butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted aromatic aldehydes and coumarin derivatives under acidic conditions. A key step is the multicomponent reaction to assemble the fused cyclopenta[c]chromen core. For example, methoxy or halogenated benzyl ether substituents (e.g., at the 7-position) are introduced via nucleophilic substitution or etherification reactions . Purification often employs column chromatography with solvents like petroleum ether/ethyl acetate (15:1 v/v), yielding products with >95% purity .
Advanced Research Question: How can reaction conditions be optimized to improve synthetic yields and purity?
Methodological Answer:
Optimization requires systematic variation of catalysts, solvents, and temperatures. For instance:
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic aromatic substitution in the cyclopenta ring formation .
- Solvents: Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while reflux in ethanol aids in cyclization .
- Temperature: Controlled heating (70–80°C) minimizes side reactions during ether bond formation .
Advanced techniques like microwave-assisted synthesis may reduce reaction times by 40–60% .
Basic Research Question: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., butoxy at C7) and ring junction protons (δ 1.8–2.1 ppm for cyclopentane CH₂) .
- IR Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups confirm functional groups .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass (e.g., 284.355 g/mol) and fragmentation patterns .
Advanced Research Question: What challenges arise in crystallizing 7-butoxy derivatives for X-ray analysis?
Methodological Answer:
Crystallization is hindered by the compound’s hydrophobic butoxy chain, which disrupts lattice packing. Strategies include:
- Co-crystallization: Using polar co-solvents (e.g., DMSO) to improve solubility.
- Derivatization: Introducing halogen atoms (e.g., Cl, F) to enhance intermolecular interactions, as seen in fluorophenyl analogs .
- Slow Evaporation: Low-temperature crystallization in hexane/ethyl acetate mixtures .
Basic Research Question: How is initial biological activity screening performed for this compound?
Methodological Answer:
- Antimicrobial Assays: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition: Fluorescence-based assays targeting COX-2 or topoisomerase II, with IC₅₀ values compared to reference inhibitors .
Advanced Research Question: What mechanistic insights exist for its interaction with biological targets?
Methodological Answer:
Studies suggest dual mechanisms:
- Receptor Binding: The chromen core mimics steroid scaffolds, enabling binding to estrogen receptors (ER-α) with Kd ~50 nM .
- Enzyme Inhibition: The butoxy group enhances hydrophobic interactions with COX-2’s active site, reducing prostaglandin synthesis by 70% at 20 µM .
Advanced techniques like SPR (surface plasmon resonance) and molecular docking validate these interactions .
Advanced Research Question: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from substituent effects or assay conditions. Mitigation strategies:
- Structural Confirmation: Verify compound identity via LC-MS to rule out degradation .
- Standardized Assays: Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) .
- SAR Analysis: Compare analogs (e.g., methoxy vs. butoxy derivatives) to isolate substituent contributions .
Basic Research Question: What chemical reactions are feasible for modifying the butoxy substituent?
Methodological Answer:
- Oxidation: Convert butoxy to ketone using KMnO₄ in acetone .
- Nucleophilic Substitution: Replace butoxy with amines (e.g., piperidine) under basic conditions .
- Esterification: React with acyl chlorides to form esters at the oxygen atom .
Advanced Research Question: How does regioselectivity impact functionalization of the chromen core?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Aromatic Substitution: The 7-butoxy group directs electrophiles to the para position (C8) due to electron-donating effects .
- Metal-Catalyzed Coupling: Suzuki-Miyaura reactions at C3 require Pd catalysts and aryl boronic acids with bulky substituents to avoid steric clashes .
Basic Research Question: What structure-activity relationships (SAR) are reported for analogs?
Methodological Answer:
Key SAR trends include:
- Substituent Position: Methoxy at C9 enhances antimicrobial activity (MIC 8 µg/mL) vs. C7 butoxy (MIC 32 µg/mL) .
- Halogen Effects: Fluorophenyl analogs show 2x higher anticancer potency due to increased membrane permeability .
Advanced Research Question: Can computational modeling predict biological activity of novel derivatives?
Methodological Answer:
Yes. QSAR models using descriptors like logP and polar surface area predict bioavailability. Molecular dynamics simulations (e.g., GROMACS) map binding stability to targets like EGFR . Validation against experimental IC₅₀ data improves model accuracy .
Basic Research Question: How is acute toxicity assessed for this compound?
Methodological Answer:
- In Vivo Testing: LD₅₀ determination in rodent models via oral/intravenous administration .
- In Vitro Cytotoxicity: HepG2 cell viability assays at 24–72 hours .
- Ecotoxicity: Daphnia magna immobilization tests (EC₅₀) if environmental release is a concern .
Advanced Research Question: What strategies improve purification scalability for industrial research?
Methodological Answer:
- Continuous Chromatography: Simulated moving bed (SMB) systems reduce solvent use by 30% .
- Crystallization Engineering: Anti-solvent addition (e.g., water) under controlled cooling rates enhances crystal uniformity .
- Membrane Filtration: Nanofiltration removes impurities <500 Da, achieving >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
